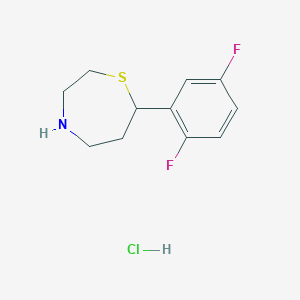
7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2,5-difluorophenyl)methyl]pyrrolidine hydrochloride” is similar to the requested compound . It has a CAS Number of 1909318-70-2 and a molecular weight of 233.69 . It’s stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(2,5-DIFLUOROPHENYL)BIGUANIDE HYDROCHLORIDE”, has been analyzed . It has a molecular formula of C8H10ClF2N5 and a molecular weight of 249.65 .
Physical and Chemical Properties Analysis
The compound “1-(2,5-DIFLUOROPHENYL)BIGUANIDE HYDROCHLORIDE” has a melting point range of 225-230 °C . It’s also worth noting that this compound is stable in air but decomposes when exposed to light .
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis for Screening Libraries
The synthesis of 1,4-thiazepanes, including compounds similar to "7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride", has been optimized to enhance the diversity of fragment screening libraries. This is crucial for discovering new ligands for targets like BET bromodomains. The one-pot synthesis methodology using α,β-unsaturated esters and 1,2-amino thiols offers an efficient route to these compounds, showcasing their potential in drug discovery processes (Pandey et al., 2020).
Antimicrobial and Antiviral Activities
Research into 1,3-thiazepine derivatives, which share structural similarities with the target compound, reveals their pharmacological potential. These compounds have shown significant influence on central nervous system activities in animal tests and exhibited modest activity against various viruses, including HIV-1, BVDV, and YFV, highlighting their potential for development into antiviral and neuroactive drugs (Struga et al., 2009).
Inhibition of α-Glucosidase and α-Amylase
The synthesis and evaluation of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines have demonstrated their potential as inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes management. This suggests a potential application in developing treatments for diabetes (Nkoana et al., 2022).
Synthesis and Structure Elucidation for Anticancer Agents
Research on functionalized compounds featuring difluorophenyl groups has explored their synthesis and structural elucidation, aiming at identifying potent anticancer agents. The study highlighted the significant cytotoxicity of these compounds against various human tumor cell lines, suggesting their potential in cancer therapy (Yamali et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(2,5-difluorophenyl)-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NS.ClH/c12-8-1-2-10(13)9(7-8)11-3-4-14-5-6-15-11;/h1-2,7,11,14H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRNVSLRVYGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=C(C=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
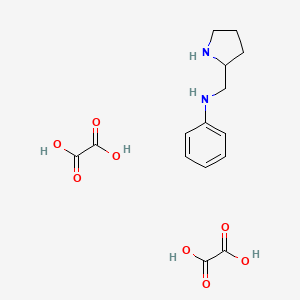
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)
![2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2630005.png)
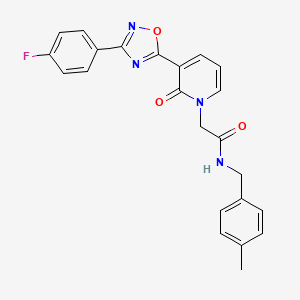
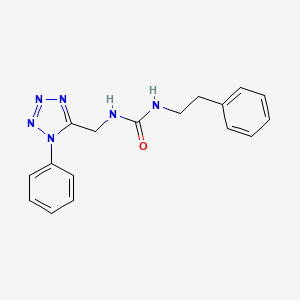
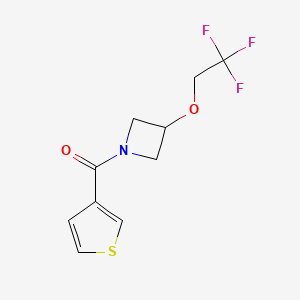
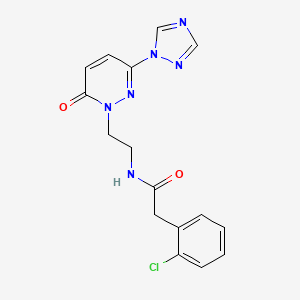
![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)
![2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2630014.png)
